molecular formula C11H17ClN2O5 B15130874 5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-YL]pyrimidine-2,4-dione

5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-YL]pyrimidine-2,4-dione

Cat. No.: B15130874
M. Wt: 292.71 g/mol
InChI Key: VORXXIDBTKFVAA-GSLILNRNSA-N
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Description

5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic compound that belongs to the class of pyrimidine nucleosides. This compound is structurally related to nucleoside analogs, which are commonly used in medicinal chemistry for their antiviral and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine base and the sugar moiety.

    Glycosylation: The pyrimidine base is glycosylated with a protected sugar derivative under acidic or basic conditions to form the nucleoside.

    Chlorination: The hydroxyl group at the 2-position of the sugar moiety is converted to a chloro group using reagents such as thionyl chloride or phosphorus oxychloride.

    Deprotection: The protecting groups on the sugar moiety are removed under mild acidic or basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to form dechlorinated or reduced derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Amino, thio, or alkoxy derivatives.

    Oxidation: Ketones or aldehydes.

    Reduction: Dechlorinated or reduced derivatives.

Scientific Research Applications

5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential antiviral and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for the treatment of viral infections and cancer.

    Industry: Used in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

The mechanism of action of 5-(2-chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into DNA or RNA, leading to chain termination or the inhibition of nucleic acid synthesis. This compound targets viral polymerases or cellular enzymes involved in DNA replication, thereby exerting its antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: Another pyrimidine analog used in cancer treatment.

    Cytarabine: A nucleoside analog used in the treatment of leukemia.

    Gemcitabine: A nucleoside analog used in the treatment of various cancers.

Uniqueness

5-(2-Chloroethyl)-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific structural modifications, which confer distinct pharmacological properties. The presence of the chloroethyl group enhances its reactivity and potential as a therapeutic agent.

Properties

Molecular Formula

C11H17ClN2O5

Molecular Weight

292.71 g/mol

IUPAC Name

5-(2-chloroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H17ClN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h6-9,15-16H,1-5H2,(H,13,17,18)/t6?,7-,8+,9+/m0/s1

InChI Key

VORXXIDBTKFVAA-GSLILNRNSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)CCCl)CO)O

Canonical SMILES

C1C(C(OC1N2CC(C(=O)NC2=O)CCCl)CO)O

Origin of Product

United States

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